(r)-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a chloro-substituted phenyl ring, and a trifluoromethoxy group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethoxy)benzaldehyde and an appropriate amine.
Reaction Conditions: The key step involves the reductive amination of the aldehyde with the amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it suitable for investigating stereoselective processes in biological systems.
Medicine
In medicinal chemistry, ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol is explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it a versatile intermediate for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and trifluoromethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
- ®-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol
- ®-2-Amino-2-(3-chloro-4-nitrophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol stands out due to the presence of the trifluoromethoxy group. This group enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. Additionally, the trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Biological Activity
(R)-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H10ClF3NO2
- Molecular Weight : 263.64 g/mol
The presence of the trifluoromethoxy group is significant as it influences the compound's lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:
- Dopamine Receptor Modulation : Research indicates that similar compounds can act as selective agonists for dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders .
- Cholinesterase Inhibition : Some derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
-
Dopamine Receptor Studies :
A study investigated the structure-activity relationship (SAR) of various phenolic compounds, including those similar to this compound. The results indicated that modifications in the phenyl ring significantly influenced D3 receptor agonism, highlighting the importance of substituent positioning on biological activity . -
Cholinesterase Inhibition :
Research on triazole-containing hybrids demonstrated enhanced anti-AChE activity when specific substituents were added to the core structure. The findings suggest that this compound could be optimized for better inhibitory effects against cholinesterases, which are critical in neurodegenerative diseases . -
Antimicrobial Activity :
The compound has been evaluated for its antimicrobial properties against various pathogens, showing promising results against Gram-positive bacteria. This activity suggests potential applications in developing new antimicrobial agents .
Properties
Molecular Formula |
C9H9ClF3NO2 |
---|---|
Molecular Weight |
255.62 g/mol |
IUPAC Name |
(2R)-2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO2/c10-6-3-5(7(14)4-15)1-2-8(6)16-9(11,12)13/h1-3,7,15H,4,14H2/t7-/m0/s1 |
InChI Key |
IEIILWIPBWKNIJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Cl)OC(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)OC(F)(F)F |
Origin of Product |
United States |
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